Zephirol-d7
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Zephirol-d7 involves the incorporation of deuterium atoms into the molecular structure of N-Dodecyl-N,N-dimethylbenzenemethanaminium chloride. The process typically involves the use of deuterated reagents and solvents to achieve the desired isotopic labeling . The reaction conditions are carefully controlled to ensure high purity and yield of the labeled compound.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity deuterated reagents and advanced purification techniques to obtain the final product. The production is carried out under strict quality control measures to ensure consistency and reliability.
Chemical Reactions Analysis
Types of Reactions
Zephirol-d7 undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding oxidized products.
Reduction: Reduction reactions can be performed to modify the quaternary ammonium group.
Substitution: This compound can undergo nucleophilic substitution reactions, where the chloride ion is replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like hydroxide ions or other halide ions are employed in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce various substituted quaternary ammonium compounds .
Scientific Research Applications
Zephirol-d7 has a wide range of applications in scientific research:
Chemistry: Used as a reference standard in analytical chemistry for the quantification of quaternary ammonium compounds.
Biology: Employed in studies involving membrane transport and interactions with biological membranes.
Medicine: Investigated for its potential antiviral and antibacterial properties, particularly against hepatitis and herpes viruses
Industry: Utilized in the development of disinfectants and antiseptics due to its antimicrobial properties.
Mechanism of Action
The mechanism of action of Zephirol-d7 involves its interaction with microbial cell membranes. As a quaternary ammonium compound, it disrupts the lipid bilayer of cell membranes, leading to cell lysis and death. This action is primarily due to the compound’s ability to integrate into the lipid bilayer and alter its permeability . The molecular targets include membrane lipids and proteins involved in maintaining cell integrity .
Comparison with Similar Compounds
Similar Compounds
Benzalkonium Chloride: Another quaternary ammonium compound with similar antimicrobial properties.
Cetylpyridinium Chloride: Used in mouthwashes and disinfectants for its antiseptic properties.
Didecyldimethylammonium Chloride: Commonly used in disinfectants and sanitizers.
Uniqueness of Zephirol-d7
This compound is unique due to its stable isotope labeling, which makes it particularly valuable in research applications requiring precise quantification and tracing of quaternary ammonium compounds. The deuterium labeling provides enhanced sensitivity and specificity in analytical techniques such as mass spectrometry .
Properties
Molecular Formula |
C21H38ClN |
---|---|
Molecular Weight |
347.0 g/mol |
IUPAC Name |
[dideuterio-(2,3,4,5,6-pentadeuteriophenyl)methyl]-dodecyl-dimethylazanium;chloride |
InChI |
InChI=1S/C21H38N.ClH/c1-4-5-6-7-8-9-10-11-12-16-19-22(2,3)20-21-17-14-13-15-18-21;/h13-15,17-18H,4-12,16,19-20H2,1-3H3;1H/q+1;/p-1/i13D,14D,15D,17D,18D,20D2; |
InChI Key |
JBIROUFYLSSYDX-KTTGOBDDSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])[2H])C([2H])([2H])[N+](C)(C)CCCCCCCCCCCC)[2H])[2H].[Cl-] |
Canonical SMILES |
CCCCCCCCCCCC[N+](C)(C)CC1=CC=CC=C1.[Cl-] |
Origin of Product |
United States |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.